molecular formula C7H7N3 B1590514 3,5-Diaminobenzonitrile CAS No. 33786-93-5

3,5-Diaminobenzonitrile

Cat. No. B1590514
CAS RN: 33786-93-5
M. Wt: 133.15 g/mol
InChI Key: PWINPIZUWNKSPS-UHFFFAOYSA-N
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Description

3,5-Diaminobenzonitrile (3,5-DABN) is an organic compound containing two amine groups and a benzonitrile group. It is a colorless, odorless, and crystalline solid at room temperature. 3,5-DABN is used in a variety of scientific applications, including organic synthesis, biochemistry, and pharmacology. It is also used as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Scientific Research Applications

Corrosion Inhibition

3,4-Diaminobenzonitrile, a closely related compound to 3,5-Diaminobenzonitrile, has been studied for its efficiency in inhibiting steel corrosion. Techniques like electrochemical impedance spectroscopy and potentiodynamic measurements were used to assess its effectiveness, demonstrating its potential as a corrosion inhibitor (Sığırcık, Tüken, & Erbil, 2016).

Electrochemical Synthesis

4-Chloro-3,5-diaminobenzonitrile, a derivative of 3,5-Diaminobenzonitrile, can be prepared through indirect electrochemical reduction. This process involves reducing Sn4+ to Sn2+ and then utilizing it to produce 4-Chloro-3,5-diaminobenzonitrile under optimized conditions. This method highlights the versatility of electrochemistry in synthesizing complex organic compounds (Yang Guo-gang, 2009).

Environmental Degradation of Pharmaceuticals

The iodinated X-ray contrast medium diatrizoate, known for its persistence in the environment, can be removed through anaerobic processes. One of the transformation products identified in this degradation process is 3,5-diaminobenzoic acid. This finding is crucial for understanding the environmental fate of such pharmaceuticals and developing strategies for their removal (Redeker, Wick, Meermann, & Ternes, 2014).

Energetic Materials Research

3,5-Diaminobenzonitrile derivatives are being explored for their potential in creating high-density energetic materials. These materials are being studied for their properties like density, thermal stability, and detonation performance, which are important for applications in explosives and propellants (Thottempudi & Shreeve, 2011).

Synthesis of Stable Isotopes

[13C6]3,4-Diaminobenzoic acid, a stable isotope derivative of 3,5-Diaminobenzonitrile, can be synthesized for use in mass spectrometry internal assays. The synthesis involves a series of steps starting from [13C6]aniline, showcasing the compound's utility in analytical chemistry (Donahue, Jentsch, & Simons, 2017).

Fluorescence Sensing

3,5-Diaminobenzonitrile and its derivatives are being used as fluorescent probes, for instance, in detecting caffeine in beverages. This application demonstrates the versatility of the compound in analytical methodologies, contributing significantly to food safety and quality assurance (Du, Ma, Gu, Li, & Chen, 2020).

Polymer Science

Manipulating the polymerization of 3,5-Diaminobenzoic Acid with a bromate oscillator shows the potential of 3,5-Diaminobenzonitrile in polymer science. The study reveals how varying concentrations of bromate can influence the polymerization process, indicating applications in material science and engineering (Tang & Wang, 2020).

properties

IUPAC Name

3,5-diaminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWINPIZUWNKSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30512525
Record name 3,5-Diaminobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Diaminobenzonitrile

CAS RN

33786-93-5
Record name 3,5-Diaminobenzonitrile
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Record name 3,5-Diaminobenzonitrile
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Record name 3,5-Diaminobenzonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 210 grams of stannous chloride dihydrate in 590 ml. of concentrated hydrochloric acid is added portionwise 25 grams of 3,5 -dinitrobenzonitrile. The mixture is stirred for three hours at room temperature, then cooled to 0° in an ice-salt bath and a cold 50% sodium hydroxide solution added to the mixture until the mixture is strongly basic. During the addition the temperature is kept below 5°.
[Compound]
Name
stannous chloride dihydrate
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 3,5-dinitrobenzonitrile (5.0 g, 25.89 mmol) in 20 mL of HCl 1M, was added SnCl2 (34.4 g, 7 eq). The reaction mixture was stirred at room temperature for 2 h and then cooled to 0° C. The mixture was made alkaline with a 50% aqueous solution of NaOH and the precipitate was removed by filtration. The filtrate was extracted with ethyl acetate and the combined organic layers were evaporated. The residue and the precipitate were purified by flash chromatography on silica gel (DCM/MeOH//95/5) to yield expected compound as an orange solid (1.95 g, 57% yield). m/z (ESI) 134.0 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
34.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

Synthesis routes and methods III

Procedure details

20% Pd(OH)2 (0.13 g) was added to a stirred suspension of 3,5-dinitrobenzonitrile (0.50 g, 2.59 mmol, 1 eq, Aldrich) in 10 ml EtOH. A H2 balloon was added. After stirring over the weekend the mixture was filtered through Celite. The filter cake was rinsed with EtOH (×3). The organics were removed in vacuo. The residue was stirred in CHCl3 and the resulting mixture was filtered (×3). The CHCl3 fractions were combined, and the solvent was removed in vacuo to yield crude 3,5-diaminobenzonitrile.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.13 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
TY Ha, YD Lee, WJ Yang… - Journal of Thermoplastic …, 2016 - journals.sagepub.com
A series of polyimides (PIs) was synthesized by reacting a nitrile-containing aromatic diamine, 3,5-diaminobenzonitrile, with various dianhydrides to yield poly(amic acid)s that were …
Number of citations: 1 journals.sagepub.com
TS Chung, ER Kafchinski, RS Kohn… - Journal of applied …, 1994 - Wiley Online Library
By using microporous polyacrylonitrile (PAN) hollow fibers as the substrate, we developed two types of composite fibers for air‐separation. One was a poly(4‐vinyl pyridine) (4‐PVP)/(…
Number of citations: 43 onlinelibrary.wiley.com
TS Chung, ER Kafchinski - Journal of applied polymer science, 1996 - Wiley Online Library
We have observed time‐dependent drifts in permeability and selectivity for two types of composite hollow fibers used for air separation. One was PVP [poly(4‐vinyl pyridine)]/6FDA‐…
Number of citations: 27 onlinelibrary.wiley.com
RSP Hsi, TD Johnson - Journal of Labelled Compounds and …, 1978 - Wiley Online Library
Acetylation of tritium and carbon‐14 labeled 4‐chloro‐3,5‐diaminobenzonitrile (Ia and Ib) with ethyl oxalyl chloride afforded diethyl N,N′‐(2‐chloro‐5‐cyano‐1,3‐phenylene)…
MH Lee, KI You, CJ Lee, TH Woo - 한국정보디스플레이학회학술대회, 2000 - dbpia.co.kr
New copolyimides containing nitrile side group were synthesized from copolymerization of pyromellitic dianhydride, m-phenylene diamine and 3,5-diaminobenzonitrile and subsequent …
Number of citations: 2 www.dbpia.co.kr
C Wang, L Li, Y Wu, J Gu, C Ma, C Zhu, H Gao… - Nano, 2021 - World Scientific
In this paper, multifunctional nitrogen-doped carbon dots (N-CDs) were synthesized from 3,5-diaminobenzonitrile by a simple one-step hydrothermal method. The N-CDs have a high …
Number of citations: 3 www.worldscientific.com
JM Lowe - 2015 - dc.etsu.edu
Dirhodium complexes are effective catalysts in carbene transformations. These reactions involve chemistry between the catalyst and a carbene generated in situ. In order to better …
Number of citations: 1 dc.etsu.edu
JB Wright, CM Hall, HG Johnson - Journal of Medicinal Chemistry, 1978 - ACS Publications
A series of dialkyl N^-lm-phenyleneldioxamates was synthesized by treatmentof the requisite m-phenylenediamines with an alkyloxalyl chloride in the presence of triethylamine. …
Number of citations: 50 pubs.acs.org
Z Ounaies, C Park, JS Harrison… - Smart Structures and …, 1999 - spiedigitallibrary.org
High performance piezoelectric polymers are of interest to NASA as they may be useful for a variety of sensor applications. Over the past few years research on piezoelectric polymers …
Number of citations: 34 www.spiedigitallibrary.org
M Ban, H Taguchi, T Katsushima, M Takahashi… - Bioorganic & medicinal …, 1998 - Elsevier
A series of m-bis(glycoloylamino)benzene derivatives was synthesized by treatment of the corresponding m-diaminobenzene derivatives with glycoloyl chloride derivatives in pyridine. …
Number of citations: 4 www.sciencedirect.com

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